N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 2097915-43-8
VCID: VC4917566
InChI: InChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Molecular Formula: C18H21N3O
Molecular Weight: 295.386

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

CAS No.: 2097915-43-8

Cat. No.: VC4917566

Molecular Formula: C18H21N3O

Molecular Weight: 295.386

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide - 2097915-43-8

Specification

CAS No. 2097915-43-8
Molecular Formula C18H21N3O
Molecular Weight 295.386
IUPAC Name N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
Standard InChI InChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22)
Standard InChI Key GKTJRTZUPXEXGR-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3

Introduction

Molecular Data

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O
Molecular Weight269.34 g/mol
Functional GroupsAmide, pyridine, dimethylamine
SolubilityLikely soluble in polar solvents like DMSO or methanol (not experimentally confirmed).
Chemical StabilityStable under standard conditions; sensitive to strong acids or bases.

Synthesis

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide typically involves:

  • Amide Bond Formation: The reaction between a carboxylic acid derivative (e.g., benzoyl chloride) and an amine precursor (e.g., 6-cyclopropylpyridin-3-ylmethylamine).

  • Catalysis: Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to facilitate amide bond formation.

  • Purification: Chromatographic techniques such as column chromatography or recrystallization.

General Reaction Scheme

RCOCl+R’-NH₂DCC or EDCRCONHR’\text{RCOCl} + \text{R'-NH₂} \xrightarrow{\text{DCC or EDC}} \text{RCONHR'}

Potential Pharmacological Uses

Compounds with similar structural motifs have demonstrated activity in various therapeutic areas:

  • Anti-inflammatory Agents: The dimethylamino group can enhance interaction with enzymes like cyclooxygenase (COX).

  • Anticancer Properties: Benzamide derivatives are often explored as inhibitors of histone deacetylases (HDACs), which regulate gene expression in cancer cells.

  • Neurological Applications: Pyridine-containing molecules are studied for their role in modulating neurotransmitter pathways.

Mechanism of Action

While specific data for this compound is unavailable, related benzamide derivatives typically act by:

  • Binding to active sites in target proteins via hydrogen bonding and hydrophobic interactions.

  • Modulating enzymatic activity or receptor-ligand interactions.

Research Findings

Although detailed experimental data on this specific compound is limited, studies on structurally related molecules provide insights into its potential:

  • Docking Studies: Computational simulations suggest that the compound could interact strongly with protein targets due to its aromatic and polar functional groups.

  • Pharmacokinetics: The presence of polar groups may enhance water solubility, aiding absorption and distribution in biological systems.

  • Toxicity: Preliminary assessments of related compounds indicate low cytotoxicity in normal cells, making them promising candidates for further development.

Challenges

  • Lack of experimental validation for biological activity.

  • Limited data on pharmacokinetics and metabolism.

Future Work

  • Conducting in vitro and in vivo studies to evaluate efficacy and safety.

  • Optimizing the structure for enhanced activity through medicinal chemistry approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator